3,3-Difluorooxane-4-carboxylic acid
CAS No.:
Cat. No.: VC13532279
Molecular Formula: C6H8F2O3
Molecular Weight: 166.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8F2O3 |
|---|---|
| Molecular Weight | 166.12 g/mol |
| IUPAC Name | 3,3-difluorooxane-4-carboxylic acid |
| Standard InChI | InChI=1S/C6H8F2O3/c7-6(8)3-11-2-1-4(6)5(9)10/h4H,1-3H2,(H,9,10) |
| Standard InChI Key | GPLIATFXEYJWET-UHFFFAOYSA-N |
| SMILES | C1COCC(C1C(=O)O)(F)F |
| Canonical SMILES | C1COCC(C1C(=O)O)(F)F |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The IUPAC name for this compound is 3,3-difluorotetrahydro-2H-pyran-4-carboxylic acid, reflecting its tetrahydropyran (oxane) backbone. The chair conformation of the oxane ring minimizes steric strain, with fluorine atoms occupying axial positions to reduce 1,3-diaxial interactions. The carboxylic acid group at C4 introduces hydrogen-bonding capabilities, influencing its solubility and reactivity.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular formula | |
| Molecular weight | 166.12 g/mol |
| Predicted boiling point | 315.9 ± 42.0 °C |
| LogP (octanol-water) | -0.64 (at pH 7.1) |
| Hydrogen bond donors | 1 (carboxylic acid -OH) |
| Hydrogen bond acceptors | 5 (2 F, 3 O) |
These properties derive from computational models and analog comparisons, as experimental data for this compound remain sparse.
Spectroscopic Signatures
While specific spectral data for 3,3-difluorooxane-4-carboxylic acid are unavailable, related fluorinated oxanes exhibit distinctive features:
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NMR: Two doublets near δ -120 ppm (J ≈ 250 Hz) for geminal fluorines.
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NMR: Downfield-shifted protons adjacent to fluorine (δ 4.5–5.5 ppm) due to electronegativity effects.
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IR: Strong carbonyl stretch at ~1700 cm (carboxylic acid) and C-F vibrations at 1100–1200 cm .
Synthetic Methodologies and Reaction Pathways
Fluorination Strategies
| Precursor | Reagent | Yield (%) |
|---|---|---|
| 3-Ketooxane-4-carboxylate | Selectfluor® | 62 |
| 3-Mesyloxane-4-carboxylate | KF/DMF | 48 |
Decarboxylative Functionalization
The carboxylic acid group serves as a handle for further modifications. Copper-catalyzed decarboxylative coupling, as demonstrated in isoquinolone syntheses , could enable cross-coupling reactions:
This method has achieved yields up to 82% for analogous systems , suggesting viability for generating aryl- or alkyl-substituted derivatives.
Stability and Reactivity Profiles
Thermal and Chemical Stability
Applications in Medicinal Chemistry and Materials Science
Bioisosteric Replacements
The 3,3-difluorooxane moiety serves as a bioisostere for ester or amide groups, modulating pharmacokinetic properties:
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Metabolic stability: Fluorine substitution reduces oxidative metabolism by cytochrome P450 enzymes.
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Membrane permeability: Enhanced logD compared to non-fluorinated analogs improves blood-brain barrier penetration .
Agrochemical Intermediates
Structural parallels to fluxapyroxad metabolites suggest potential as fungicide precursors. The difluorooxane core could inhibit succinate dehydrogenase (SDH) in fungal pathogens, akin to commercial SDH inhibitors .
Challenges and Future Directions
Synthetic Limitations
Current hurdles include:
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Low yields in fluorination steps (<50% for nucleophilic routes).
Computational Modeling Opportunities
Molecular dynamics simulations could optimize reaction conditions by analyzing transition states in fluorination and decarboxylation processes . Machine learning models trained on analogous compounds may predict regioselectivity in derivative synthesis.
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